1'-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4'-bipiperidine hydrochloride
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Overview
Description
1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride is a synthetic organic compound that belongs to the class of bipiperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride typically involves multiple steps, including the formation of the bipiperidine core, introduction of the benzoyl and phenoxy groups, and final hydrochloride salt formation. Common reagents used in these steps may include:
Bipiperidine formation: Piperidine derivatives, catalysts, and solvents.
Benzoylation: 3,5-Dimethoxybenzoyl chloride, base (e.g., triethylamine), and solvent (e.g., dichloromethane).
Phenoxylation: 2-Fluorophenol, coupling agents (e.g., DCC), and solvents.
Hydrochloride salt formation: Hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Continuous flow reactors: For efficient and scalable synthesis.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents, nucleophiles, or electrophiles in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield carboxylic acids or ketones.
Reduction: May yield alcohols or amines.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved would require further research and experimental validation.
Comparison with Similar Compounds
Similar Compounds
- 1’-(3,5-Dimethoxybenzoyl)-4-(2-chlorophenoxy)-1,4’-bipiperidine hydrochloride
- 1’-(3,5-Dimethoxybenzoyl)-4-(2-bromophenoxy)-1,4’-bipiperidine hydrochloride
- 1’-(3,5-Dimethoxybenzoyl)-4-(2-methylphenoxy)-1,4’-bipiperidine hydrochloride
Uniqueness
1’-(3,5-Dimethoxybenzoyl)-4-(2-fluorophenoxy)-1,4’-bipiperidine hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN2O4.ClH/c1-30-21-15-18(16-22(17-21)31-2)25(29)28-11-7-19(8-12-28)27-13-9-20(10-14-27)32-24-6-4-3-5-23(24)26;/h3-6,15-17,19-20H,7-14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTBKZIOTXGULM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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